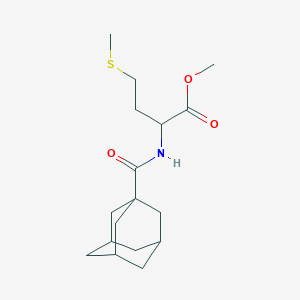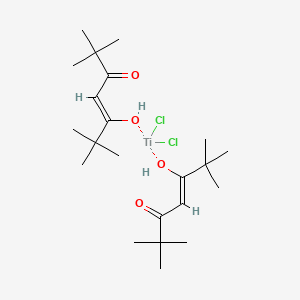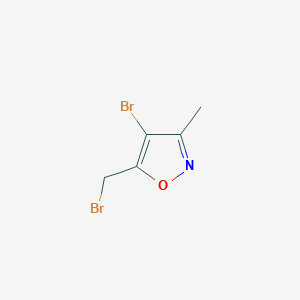
4-Bromo-5-(bromomethyl)-3-methylisoxazole
Descripción general
Descripción
4-Bromo-5-(bromomethyl)-3-methylisoxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of isoxazole, which is a five-membered heterocyclic ring that contains an oxygen and nitrogen atom. The addition of bromine and a methyl group to this ring results in the formation of 4-Bromo-5-(bromomethyl)-3-methylisoxazole.
Aplicaciones Científicas De Investigación
Precursor for Synthesis of Heterocycles
4-Bromo-5-(bromomethyl)-3-methylisoxazole serves as a critical precursor in the synthesis of various isoxazole-fused heterocycles. Such compounds have significant potential in the development of new pharmaceuticals and materials. Roy et al. (2004) provided insights into the bromination of isoxazole derivatives, demonstrating their utility as substrates for heterocycle synthesis (Roy, Rajaraman, & Batra, 2004).
Antimicrobial Activity
Some derivatives of 4-Bromo-5-(bromomethyl)-3-methylisoxazole exhibit antimicrobial properties. Hui et al. (2010) synthesized various isoxazole-triazole derivatives and evaluated their antibacterial activities (Hui, Xu, Wang, Zhang, & Zhang, 2010).
Prodrug Synthesis
4-Bromo-5-(bromomethyl)-3-methylisoxazole is used in the synthesis of prodrugs, particularly those targeting hypoxic conditions like cancerous tumors. Lu et al. (2013) described its use in preparing SN29966, a hypoxia-selective irreversible pan-ErbB inhibitor, highlighting its importance in developing targeted cancer therapies (Lu, Ashoorzadeh, Anderson, Patterson, & Smaill, 2013).
Supramolecular Interactions
The bromine atoms in compounds like 4-Bromo-5-(bromomethyl)-3-methylisoxazole can mediate unique supramolecular interactions, which are essential in materials science and crystal engineering. Nestler, Schwarzer, & Gruber (2018) analyzed such interactions in anisole derivatives, underscoring the influence of bromine in molecular packing (Nestler, Schwarzer, & Gruber, 2018).
Green Synthesis Approaches
Environmental sustainability in chemical synthesis is increasingly important. Pourmousavi et al. (2018) demonstrated a green and efficient method for synthesizing isoxazol-5(4H)-one derivatives, highlighting the potential for eco-friendly approaches in the utilization of isoxazole derivatives (Pourmousavi, Fattahi, Ghorbani, Kanaani, & Ajloo, 2018).
Propiedades
IUPAC Name |
4-bromo-5-(bromomethyl)-3-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2NO/c1-3-5(7)4(2-6)9-8-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMMMRKLFSUXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




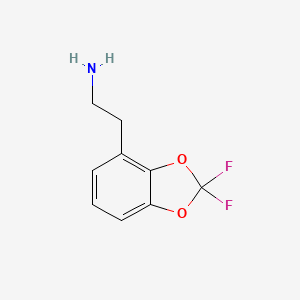
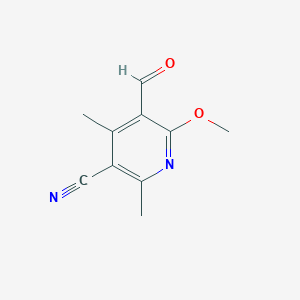
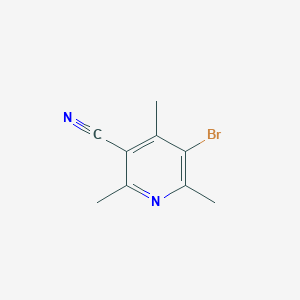

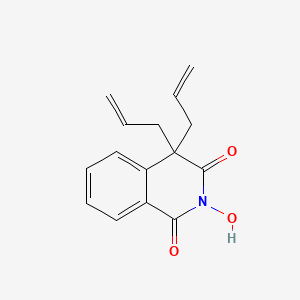
![3-[(2-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3270670.png)
![2-Bromo-5-[3-(trifluoromethoxy)phenyl]-1,3,4-thiadiazole](/img/structure/B3270676.png)
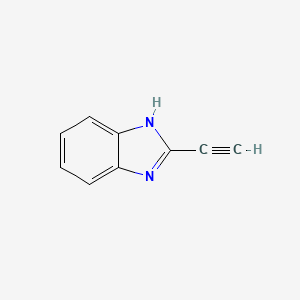

![N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3270691.png)

